molecular formula C15H22ClNO2 B8629975 4-(1-propyl-4-piperidinyl)Benzoic acid hydrochloride

4-(1-propyl-4-piperidinyl)Benzoic acid hydrochloride

Cat. No.: B8629975
M. Wt: 283.79 g/mol
InChI Key: PUFUPCUCPCQMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride is a chemical compound with the molecular formula C15H21NO2.HCl. It is known for its unique structure, which includes a piperidine ring and a benzoic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride typically involves the reaction of 4-piperidone with propyl bromide to form 1-propyl-4-piperidone. This intermediate is then reacted with benzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-piperidine: This compound has a similar piperidine ring but differs in its functional groups.

    Benzoic acid derivatives: Compounds like 4-(1-oxo-3-(1-piperidinyl)propyl)benzoic acid hydrochloride share structural similarities but have different substituents.

Uniqueness

4-(1-Propyl-4-piperidinyl)Benzoic acid hydrochloride is unique due to its specific combination of a piperidine ring and a benzoic acid moiety. This structure imparts distinct chemical properties and biological activities, making it valuable for various research applications.

Properties

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

4-(1-propylpiperidin-4-yl)benzoic acid;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-2-9-16-10-7-13(8-11-16)12-3-5-14(6-4-12)15(17)18;/h3-6,13H,2,7-11H2,1H3,(H,17,18);1H

InChI Key

PUFUPCUCPCQMHU-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(1-Propyl-piperidin-4-yl)-benzoic acid methyl ester (32 mmol) is dissolved in 4N HCl (45 ml) and heated under reflux for 7 hours. The mixture is cooled in an ice bath to 0-4° C. and the solid material formed is filtered off, washed with cold acetone and dried (vacuum). A brown powder with mp. >270° C., Rf=0.08 (CH2Cl2/MeOH=9:1) is obtained.
Name
4-(1-Propyl-piperidin-4-yl)-benzoic acid methyl ester
Quantity
32 mmol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

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